6-Chloro-2,3-difluorobenzonitrile

Pharmaceutical Intermediates Halex Chemistry Quinolone Synthesis

Select 6-Chloro-2,3-difluorobenzonitrile (CAS 157647-02-4) for patent-validated synthetic routes. The 6-chloro substitution pattern enables selective Halex fluorination to 2,3,6-trifluorobenzonitrile (70% yield) for subsequent hydrolysis to 2,3,6-trifluorobenzoic acid—a critical precursor to quinolone antibacterials and pyrethroid pesticides. Avoid regioisomeric analogs that alter reaction pathways; procure the exact CAS-registered intermediate to ensure process consistency, yield superiority, and regulatory alignment. Standard purity: ≥98%.

Molecular Formula C7H2ClF2N
Molecular Weight 173.55
CAS No. 157647-02-4
Cat. No. B2857011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-difluorobenzonitrile
CAS157647-02-4
Molecular FormulaC7H2ClF2N
Molecular Weight173.55
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)C#N)Cl
InChIInChI=1S/C7H2ClF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H
InChIKeyWKQOTAVCQBOWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3-difluorobenzonitrile (CAS 157647-02-4): A Halex-Ready Intermediate for Fluorinated API and Agrochemical Synthesis


6-Chloro-2,3-difluorobenzonitrile (CAS 157647-02-4, molecular formula C₇H₂ClF₂N, MW 173.55) is a halogenated aromatic nitrile featuring a 1,2,3,6-tetra-substituted benzene ring with chlorine at the 6-position, fluorine atoms at the 2- and 3-positions, and a cyano group at the 1-position . The compound is documented as a novel intermediate in patent literature for the preparation of 2,3,6-trifluorobenzoic acid, a valuable building block for quinolone antibacterial agents and pyrethroid insecticides [1]. Its substitution pattern positions it as a substrate for chlorine/fluorine exchange (Halex) chemistry, with a boiling point of 224.0±35.0 °C at 760 mmHg, vapor pressure of 0.1±0.4 mmHg at 25°C, and density of 1.4±0.1 g/cm³ . The compound is commercially available at standard purity of 98%, with batch-specific analytical documentation (NMR, HPLC, GC) accessible upon procurement .

6-Chloro-2,3-difluorobenzonitrile (CAS 157647-02-4): Why Regioisomeric or Differently Halogenated Analogs Cannot Serve as Drop-In Replacements


In halogenated benzonitrile chemistry, the precise substitution pattern is the primary determinant of downstream synthetic viability. Generic substitution with regioisomeric analogs—such as 2,6-difluorobenzonitrile (CAS 1897-52-5), 3,4-difluorobenzonitrile (CAS 64248-62-0), or non-chlorinated 2,3-difluorobenzonitrile—fundamentally alters the Halex reaction pathway and the steric/electronic environment for subsequent derivatization [1]. The chlorine atom at the 6-position in 6-chloro-2,3-difluorobenzonitrile serves as a strategic leaving group for selective fluoride exchange to yield 2,3,6-trifluorobenzonitrile, a transformation that requires both the correct positioning of the chloro substituent relative to the nitrile group and the appropriate electron-withdrawing influence of the adjacent fluorine atoms to achieve industrially viable conversion rates [2]. Furthermore, the documented use of this specific compound in patent-protected synthetic routes to quinolone antibacterials and pyrethroid insecticides establishes a validated, regulatory-relevant intermediate selection path that structurally similar but unvalidated analogs do not offer, making procurement based on exact CAS registration a requirement for process consistency [3].

6-Chloro-2,3-difluorobenzonitrile (CAS 157647-02-4): Head-to-Head Comparative Evidence for Procurement Decision-Making


Patent-Documented Intermediate Status for 2,3,6-Trifluorobenzoic Acid: Direct Route Comparison

6-Chloro-2,3-difluorobenzonitrile is explicitly claimed as a novel intermediate in US Patent 5,478,963 for the preparation of 2,3,6-trifluorobenzoic acid, an essential building block for quinolonecarboxylic acid anti-infectives and pyrethroid insecticides [1]. The patent provides a direct comparison with two prior art routes: (1) lithiation of 2,4,5-trifluorobromobenzene yielding the target acid in only 50% yield with difficult-to-remove 2,4,5-isomer contamination [1]; and (2) a multi-step sequence from 2,3,4-trichloronitrobenzene requiring two separate Halex reactions with a high probability of forming polychlorinated dibenzodioxins during the first chlorine/fluorine exchange [1].

Pharmaceutical Intermediates Halex Chemistry Quinolone Synthesis

Fluorine/Cyanide Exchange Selectivity: 6-Position Chlorine as a Strategic Leaving Group

The synthetic sequence disclosed in US Patent 5,478,963 demonstrates that the 6-position chlorine atom in 6-chloro-2,3-difluorobenzonitrile undergoes selective Halex fluorination to yield 2,3,6-trifluorobenzonitrile with complete conversion [1]. This selectivity is a direct consequence of the substitution pattern: the chlorine ortho to the electron-withdrawing nitrile group and positioned between fluorine atoms is activated for nucleophilic aromatic substitution while the existing fluorine atoms at the 2- and 3-positions remain intact [2]. In contrast, non-chlorinated 2,3-difluorobenzonitrile lacks this handle for further fluorination, and 2,6-difluorobenzonitrile (a common agrochemical intermediate) presents a different reactivity profile unsuitable for the 2,3,6-trifluorobenzoic acid pathway [3].

Nucleophilic Aromatic Substitution Halogen Exchange Fluorination Chemistry

Hydrolytic Stability Profile: Decomposition to 2,3-Dichloropropionitrile and HF

6-Chloro-2,3-difluorobenzonitrile undergoes hydrolysis to yield 2,3-dichloropropionitrile and hydrogen fluoride, a reaction that can be catalyzed by acids or bases . This hydrolytic lability is documented in vendor technical specifications, with storage recommendations of -20°C for maximum recovery and long-term stability . In contrast, the structurally related 2,6-difluorobenzonitrile and 2,6-dichlorobenzonitrile (dichlobenil) exhibit different hydrolytic behaviors that inform their respective applications: dichlobenil is formulated as a stable herbicide, while 2,6-difluorobenzonitrile demonstrates metabolic stability differences in toxicological studies [1].

Chemical Stability Hydrolysis Storage Conditions

Physicochemical Property Differentiation: LogP and Predicted Bioaccumulation Metrics

6-Chloro-2,3-difluorobenzonitrile exhibits distinct physicochemical properties compared to its non-chlorinated and regioisomeric difluorobenzonitrile analogs, with implications for downstream pharmaceutical candidate profiling. The compound has an ACD/LogP of 1.30, ACD/LogD (pH 5.5 and 7.4) of 2.24, and an ACD/BCF (bioconcentration factor) of 29.73 . Estimated water solubility at 25°C is 199.1 mg/L based on a Log Kow of 2.59 (KOWWIN v1.67 estimate) . In contrast, 2,6-difluorobenzonitrile is documented as having low mammalian toxicity and different environmental fate properties relevant to agrochemical development .

Lipophilicity ADME Prediction Physicochemical Properties

Supply Chain and Analytical Documentation: Standardized 98% Purity with Batch-Specific CoA

6-Chloro-2,3-difluorobenzonitrile is commercially available at a standardized purity specification of 98%, with batch-specific certificates of analysis including NMR, HPLC, and GC documentation accessible from established suppliers . This level of analytical transparency supports direct integration into regulated pharmaceutical and agrochemical development workflows. The compound is also available as a 97% grade from Thermo Scientific Alfa Aesar, providing additional sourcing flexibility with established quality systems [1]. In comparison, certain regioisomeric difluorobenzonitriles are offered at similar purity thresholds but lack the patent-validated intermediate status and documented synthetic utility for the 2,3,6-trifluorobenzoic acid pathway [2].

Quality Control Certificate of Analysis Commercial Availability

Denitrating Chlorination Synthesis Pathway: Industrial Preparation from 2,3,4-Trifluoronitrobenzene

According to US Patent 5,478,963, 6-chloro-2,3-difluorobenzonitrile is prepared via a two-step sequence: (1) fluorine/cyanide exchange on 2,3,4-trifluoronitrobenzene with an alkali metal cyanide (1-5 molar equivalents, preferably 1.1-3 equivalents) at 20-120°C to yield 2,3-difluoro-6-nitrobenzonitrile in at least 54% yield and ≥85% purity [1]; (2) denitrating chlorination of this nitro intermediate with chlorine gas at 130-250°C (preferably 170-190°C) in the presence of fluoride-trapping agents such as calcium chloride to afford the target chloro compound [2]. The patent specifies chlorine flow rates of 10-400 mL/g·h (preferably 20-200 mL/g·h) and chlorinating agent amounts of 0.5-20 mol per mol of nitro intermediate [2].

Process Chemistry Nitro Group Displacement Industrial Synthesis

6-Chloro-2,3-difluorobenzonitrile (CAS 157647-02-4): Evidence-Backed Application Scenarios for Scientific Selection


Synthesis of 2,3,6-Trifluorobenzoic Acid for Quinolone Antibacterial and Pyrethroid Insecticide Development

This is the primary patent-validated application for 6-chloro-2,3-difluorobenzonitrile. The compound serves as a key intermediate that undergoes Halex fluorination to 2,3,6-trifluorobenzonitrile (70% yield, >90% purity, complete conversion after 8 h at 190°C with KF/sulfolane) followed by acid hydrolysis to 2,3,6-trifluorobenzoic acid (91% yield) [1]. The resulting trifluorobenzoic acid is a documented precursor to quinolonecarboxylic acid anti-infective agents (referenced to US Patent 4,874,764) and pyrethroid pesticides with advantageous properties (referenced to European Patent 498,724) [2]. For procurement supporting these therapeutic or agrochemical programs, selection of this specific intermediate aligns with the patented route, offering yield superiority (70% vs. 50% for lithiation alternative) and elimination of dioxin-forming process hazards associated with the 2,3,4-trichloronitrobenzene comparator route [2].

Halogenated Building Block for Structure-Activity Relationship (SAR) Exploration in Fluorinated Drug Candidates

The 1,2,3,6-tetra-substituted benzene core of 6-chloro-2,3-difluorobenzonitrile presents a defined substitution pattern with orthogonal reactive handles: a nitrile group for carboxylic acid or amide conversion, a chlorine atom at the 6-position available for nucleophilic aromatic substitution or cross-coupling, and fluorine atoms at the 2- and 3-positions that modulate lipophilicity (ACD/LogP 1.30, LogD 2.24) and metabolic stability [1]. The compound's predicted physicochemical properties—including ACD/BCF of 29.73 and estimated water solubility of 199.1 mg/L at 25°C [2]—provide a baseline for early ADME assessment in lead optimization programs. Unlike 2,6-difluorobenzonitrile (which lacks the chlorine leaving group) or 2,3-difluorobenzonitrile (which cannot access the 2,3,6-trifluoro pattern via Halex), this compound offers a unique combination of functional group density and synthetic versatility [3].

Process Chemistry Research on Denitrating Chlorination and Halex Reaction Methodologies

The patented synthesis of 6-chloro-2,3-difluorobenzonitrile via denitrating chlorination of 2,3-difluoro-6-nitrobenzonitrile (chlorine gas, 170-190°C, fluoride-trapping agents such as CaCl₂, chlorine flow 20-200 mL/g·h) [1] and its subsequent conversion to 2,3,6-trifluorobenzonitrile via Halex fluorination (KF in sulfolane, 190°C, phase-transfer catalyst) [2] constitute a well-documented two-step sequence for introducing a trifluorinated aromatic pattern. This compound serves as a model substrate for studying selective nitro group displacement by chlorine in the presence of aromatic fluorine atoms and for optimizing Halex reaction parameters (temperature, catalyst loading, solvent selection). The complete conversion and 70% yield data from patent Example 3 provide a benchmark for process intensification studies [2].

Reference Standard for Analytical Method Development in Halogenated Nitrile Characterization

With commercially available standardized purity of 98% and batch-specific analytical documentation (NMR, HPLC, GC) [1], 6-chloro-2,3-difluorobenzonitrile can serve as a reference compound for developing and validating analytical methods targeting halogenated aromatic nitriles. The compound's characteristic physicochemical properties—boiling point 224.0±35.0 °C at 760 mmHg, density 1.4±0.1 g/cm³, monoisotopic mass 172.984 Da [2]—facilitate method development for GC-MS, LC-MS, and NMR quantification of structurally related intermediates in reaction monitoring and impurity profiling workflows. The documented hydrolytic lability (decomposition to 2,3-dichloropropionitrile and HF, acid/base-catalyzed) [3] also makes it a relevant test analyte for stability-indicating method validation.

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